REACTION_SMILES
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[C:8]([O:9][C:10](=[O:11])[N:15]1[CH2:16][CH2:17][CH:18]([c:21]2[cH:22][nH:23][c:24]3[cH:25][cH:26][c:27]([C:30](=[O:31])[O:32][CH3:33])[cH:28][c:29]23)[CH2:19][CH2:20]1)([CH3:12])([CH3:13])[CH3:14].[Cl:34][CH2:35][Cl:36].[F:1][C:2]([F:3])([F:4])[C:5]([OH:6])=[O:7]>>[NH:15]1[CH2:16][CH2:17][CH:18]([c:21]2[cH:22][nH:23][c:24]3[cH:25][cH:26][c:27]([C:30](=[O:31])[O:32][CH3:33])[cH:28][c:29]23)[CH2:19][CH2:20]1
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Name
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COC(=O)c1ccc2[nH]cc(C3CCN(C(=O)OC(C)(C)C)CC3)c2c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc2[nH]cc(C3CCN(C(=O)OC(C)(C)C)CC3)c2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc2[nH]cc(C3CCNCC3)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |